molecular formula C8H8Cl2O B123324 (R)-2-Chloro-1-(3-chlorophenyl)ethanol CAS No. 142763-10-8

(R)-2-Chloro-1-(3-chlorophenyl)ethanol

Cat. No. B123324
M. Wt: 191.05 g/mol
InChI Key: LBSKQOSGSUKVDG-QMMMGPOBSA-N
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Description

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key pharmaceutical intermediate that is used in the synthesis of β3-adrenoceptor receptor (β3-AR) agonists. These agonists are important for the treatment of various medical conditions, including metabolic and cardiovascular diseases. The compound is chiral, and its enantiomeric purity is crucial for its pharmaceutical applications .

Synthesis Analysis

The synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol has been achieved through various biocatalytic methods. One efficient approach involves the use of permeabilized whole

Scientific Research Applications

Asymmetric Synthesis

  • Key Pharmaceutical Intermediate : (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a crucial intermediate in synthesizing β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012). Its synthesis using Candida ontarioensis cells has been studied for efficient production, achieving a 99.9% enantiomeric excess (ee) and 99.0% yield.

  • Biocatalysis for Efficient Production : An asymmetric synthesis method using Geotrichum candidum to reduce the corresponding ketone to (R)-2-chloro-1-(3-chlorophenyl)ethanol achieved a 98% ee and 94% yield, highlighting an efficient biocatalytic process (Hamada et al., 2001).

  • Enzymatic Synthesis : The use of Lipozyme TL IM for the catalytic synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol has been reported, offering an efficient method for producing this compound (Xia, Lin, & Chen, 2012).

  • Biotransformation with Acinetobacter sp. : Utilizing Acinetobacter sp. for the biocatalysis of (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of Miconazole, showed high stereo-selectivity and yielded a significantly increased product (Miao et al., 2019).

Synthesis of Chiral Intermediates

  • In Synthesis of Ticagrelor : A key intermediate for Ticagrelor synthesis, a treatment for acute coronary syndromes, has been developed using a ketoreductase KR-01, leading to a process that is green and environmentally sound (Guo et al., 2017).

Enantioselective Synthesis and Catalysis

  • Planar Chiral Ruthenium Compounds : The synthesis and study of planar chiral ruthenium compounds using (S)-1-(2-chlorophenyl)ethanol and (R)-1-(2-chlorophenyl)ethanol demonstrate their potential as precursors for preparing enantiopure metalated phosphino ligands (Dubarle-Offner et al., 2012).

  • Use in Catalytic Dechlorination : The catalytic reductive dechlorination of 1-(2-chlorophenyl) ethanol by Pd/Fe bimetal has been studied, highlighting its potential in reducing the toxicological effects in wastewater (Zhou, Wang, & Sheng, 2010).

  • Efficient Biosynthesis Using Mutant Enzymes : A study on the efficient biosynthesis of (R)-2-chloro-1-(2, 4-dichlorophenyl) ethanol using a mutant short-chain dehydrogenase from Novosphingobium aromaticivorans highlighted a practical method for high substrate loading suitable for industrial-scale applications (Zhou et al., 2020).

properties

IUPAC Name

(1R)-2-chloro-1-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSKQOSGSUKVDG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438879
Record name (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Chloro-1-(3-chlorophenyl)ethanol

CAS RN

142763-10-8
Record name (R)-2-Chloro-1-(3-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bio-reaction and analysis were carried out in the same way as described in Example 2 except that as substrate was used 3.25 g each of 2-bromo-1-(2'-chlorophenyl) ethanone, 2-chloro-1-(3'-chlorophenyl) ethanone and 2-chloro-1-(4'-chlorophenyl) ethanone instead of 2-bromo-1-(3'-chlorophenyl) ethanone and as the reaction products (-)-2-chloro-1-(2'-chlorophenyl) ethanol, (-)-2-chloro-1-(3'-chlorophenyl) ethanol and (-)-2-chloro-1-(4'-chlorophenyl) ethanol were obtained respectively. The yields and physical properties of the respective reaction products were as shown in Table 4.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
NI Ye, B ZHANG, SUN Zhihao - Chinese Journal of Catalysis, 2012 - Elsevier
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key pharmaceutical intermediate in the synthesis of 3 -adrenoceptor receptor ( 3 -AR) agonists. The asymmetric reduction of 2-chloro-1-(3-…
Number of citations: 12 www.sciencedirect.com
朱利娟, 余涛, 顾颖, 杨标… - Journal of Food Science …, 2016 - spyswjs.cnjournals.com
A codonroptimized gene Sys1, which encodes a carbonyl reductase, was synthesized, and cloned into an expression plasmid pETDuetr1 with double promoters together with a glucose …
Number of citations: 0 spyswjs.cnjournals.com
N Itoh, M Matsuda, M Mabuchi, T Dairi… - European Journal of …, 2002 - Wiley Online Library
Phenylacetaldehyde reductase (PAR) produced by styrene‐assimilating Corynebacterium strain ST‐10 was used to synthesize chiral alcohols. This enzyme with a broad substrate …
Number of citations: 118 febs.onlinelibrary.wiley.com
T Yu, JF Li, LJ Zhu, D Hu… - Annals of …, 2016 - annalsmicrobiology.biomedcentral …
Both Sys1 and Sygdh, two codon-optimized genes encoding SyS1 and SyGDH, were synthesized based on the carbonyl reductase (S1) and glucose 1-dehydrogenase (GDH) gene …
D Hu, Z Wen, C Li, B Hu, T Zhang, J Li, M Wu - Process Biochemistry, 2020 - Elsevier
To realize coenzyme regeneration in the reduction of haloketones, a codon-optimized gene Sygdh encoding glucose 1-dehydrogenase (SyGDH) was synthesized based on the putative …
Number of citations: 6 www.sciencedirect.com
H Lin, YZ Chen, XY Xu, SW Xia, LX Wang - Journal of Molecular Catalysis B …, 2009 - Elsevier
In our effort to screen for strains producing carbonyl reductases with high activity and enantioselectivity, Saccharomyces cerevisiaeCGMCC 2.396 was found to be able to catalyze the …
Number of citations: 45 www.sciencedirect.com
F Xue, C Li, Q Xu - Applied Microbiology and Biotechnology, 2021 - Springer
Enantiopure vicinal halohydrins (vic-halohydrins) are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals, and biocatalytic methods …
Number of citations: 8 link.springer.com
Y Huang, N Liu, X Wu, Y Chen - Current Organic Chemistry, 2010 - ingentaconnect.com
The increasing trend of chiral drugs in the pharmaceutical industry has promoted greatly on the development of numerous biocatalytic routes in combination with chemical methods. …
Number of citations: 45 www.ingentaconnect.com
Y Makino, N Itoh - Applied microbiology and biotechnology, 2014 - Springer
Chiral alcohols are valuable as diverse chemicals and synthetic intermediate materials. Phenylacetaldehyde reductase (PAR) is an enzyme that converts a wide variety of ketones into …
Number of citations: 7 link.springer.com
Y Makino, K Inoue, T Dairi, N Itoh - Applied and environmental …, 2005 - Am Soc Microbiol
Phenylacetaldehyde reductase (PAR) is suitable for the conversion of various aryl ketones and 2-alkanones to corresponding chiral alcohols. 2-Propanol acts as a substrate solvent and …
Number of citations: 40 journals.asm.org

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